Product packaging for alpha-Methyl-gamma-butyrolactone(Cat. No.:CAS No. 1679-47-6)

alpha-Methyl-gamma-butyrolactone

Cat. No.: B162315
CAS No.: 1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Description

Significance as a Chiral Lactone and Versatile Synthetic Intermediate

The presence of a stereocenter makes alpha-methyl-gamma-butyrolactone a valuable chiral building block in asymmetric synthesis. Chiral lactones are crucial intermediates in the synthesis of a wide array of complex, biologically active molecules. The specific stereochemistry of the methyl group can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure target compounds.

Its versatility as a synthetic intermediate is demonstrated by its various chemical transformations. For instance, it can undergo benzylation to produce racemic α-benzyl-α-methyl-γ-butyrolactone. sigmaaldrich.comchemicalbook.com It has also been utilized as a model compound to study the thermodynamically favored reaction sites of more complex molecules like pilocarpine. sigmaaldrich.comchemicalbook.com The γ-butyrolactone ring itself is a privileged structure found in numerous natural products and pharmaceuticals, making its derivatives like this compound important starting materials for drug discovery and development. nih.gov The synthesis of various substituted α-methylene-γ-butyrolactones and related structures has been a focus of research for creating compounds with potential biological activities. sigmaaldrich.com

Historical Context within Butyrolactone Chemistry

The study of γ-butyrolactones has a long history, with the parent compound, GBL, being an important industrial chemical used as a solvent and an intermediate in the production of other chemicals like N-methyl-2-pyrrolidone. wikipedia.org Research into substituted butyrolactones, such as those with an α-methylene group, gained traction due to the discovery of naturally occurring sesquiterpenoid α-methylene-γ-butyrolactones, many of which exhibited cytotoxic activity. capes.gov.br This spurred significant interest in developing synthetic methods to access these and related structures. capes.gov.brnih.govacs.org

Patents for the preparation of this compound have existed for decades, indicating its long-standing relevance in chemical synthesis. google.com Historically, the synthesis of such lactones has been a central theme in natural product synthesis, often involving the construction of carbocyclic systems using related unsaturated carbonyl functional groups. capes.gov.br The development of synthetic routes has been driven by the desire to access the diverse biological activities exhibited by this class of compounds. nih.gov

Current Landscape and Emerging Trends in this compound Research

Contemporary research on this compound and its close analogs is characterized by two prominent trends: exploration of its biological activity and its application in sustainable chemistry.

A significant area of current research focuses on the pharmacological potential of the α-methylene-γ-butyrolactone scaffold, a core structure in many sesquiterpene lactones. nih.gov Recent studies have shown that this moiety can exhibit potent anti-inflammatory effects. For example, α-methylene-γ-butyrolactone has been investigated for its potential to ameliorate rheumatoid arthritis by interfering with the DNA binding activity of NF-κB. nih.gov The broad spectrum of biological activities associated with γ-butyrolactones, including antifungal and antibacterial properties, continues to make them attractive targets for medicinal chemists. nih.gov

Another major trend is the use of butyrolactone derivatives in the development of sustainable materials. Researchers are exploring efficient, high-yield routes to produce monomers like β-methyl-α-methylene-γ-butyrolactone from biorenewable sources such as itaconic acid. researchgate.netrsc.org These bio-based monomers are then used to synthesize high-performance engineering bioplastics, offering a sustainable alternative to fossil fuel-derived polymers. researchgate.netrsc.org This aligns with the broader green chemistry goal of utilizing renewable feedstocks for chemical production.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-methyloxolan-2-one nih.gov
Molecular Formula C₅H₈O₂ sigmaaldrich.comnih.govscbt.com
Molecular Weight 100.12 g/mol sigmaaldrich.comnih.govscbt.com
CAS Number 1679-47-6 sigmaaldrich.comnih.govscbt.com
Appearance Clear light yellow liquid nih.gov
Boiling Point 78-81 °C at 10 mmHg sigmaaldrich.comchemicalbook.com
Refractive Index (n20/D) 1.432 sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B162315 alpha-Methyl-gamma-butyrolactone CAS No. 1679-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3
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InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID401030919
Record name alpha-Methylbutyrolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name alpha-Methyl-gamma-butyrolactone
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CAS No.

1679-47-6
Record name α-Methyl-γ-butyrolactone
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Advanced Synthetic Methodologies for Alpha Methyl Gamma Butyrolactone

Direct Functionalization Strategies for Gamma-Butyrolactone (B3396035)

Directly modifying the gamma-butyrolactone (GBL) structure is a primary route to obtaining its alpha-methyl derivative. This approach focuses on the selective addition of a methyl group to the alpha-carbon of the lactone ring.

Selective Monomethylation Protocols (e.g., K2CO3/DMC Systems)

A notable method for the direct synthesis of alpha-methyl-gamma-butyrolactone involves the selective monomethylation of gamma-butyrolactone using a potassium carbonate (K₂CO₃) and dimethyl carbonate (DMC) system. researchgate.net This process has been shown to achieve high yields, with reports of up to 89% under specific conditions (210°C for 7 hours). researchgate.net

Other strong bases, such as lithium diisopropylamide (LDA) or lithium isopropylcyclohexylamide, can also be used to facilitate the α-methylation of γ-butyrolactone. rsc.org These bases are effective in forming the necessary enolate intermediate, which then reacts with a methylating agent like methyl iodide. rsc.orglibretexts.org The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and prevent side reactions. libretexts.orglumenlearning.com

Table 1: Conditions for Selective Monomethylation of Gamma-Butyrolactone
Base/Catalyst SystemMethylating AgentTemperatureYieldReference
K₂CO₃/DMCDimethyl Carbonate (DMC)210°C89% researchgate.net
Lithium Diisopropylamide (LDA)Methyl Iodide-78°CGood rsc.org
Lithium IsopropylcyclohexylamideMethyl Iodide-78°CGood rsc.org

Mechanistic Elucidation of Alkylation Pathways (e.g., Active Species Formation)

The alkylation of gamma-butyrolactone proceeds through the formation of an enolate intermediate. libretexts.org This process involves two main steps:

Enolate Formation: A strong base removes the acidic proton from the alpha-carbon (the carbon adjacent to the carbonyl group) of the gamma-butyrolactone. libretexts.orglumenlearning.com In the K₂CO₃/DMC system, it is proposed that at high temperatures, potassium methoxide (B1231860) (MeOK) is formed, which acts as the active alkaline species driving the transformation. researchgate.net When using bases like LDA, the enolate is formed by direct deprotonation. libretexts.org

Nucleophilic Attack: The resulting enolate anion acts as a nucleophile and attacks an electrophilic methyl source, such as methyl iodide or dimethyl carbonate, in an SN2 reaction. libretexts.orglumenlearning.com This step forms the new carbon-carbon bond, yielding this compound. libretexts.org

Theoretical studies on the alkylation of 4-substituted gamma-butyrolactone enolates have shown that the stereochemical outcome is influenced by factors like eclipsing strain in the transition state, which typically favors an anti-attack conformation. nih.gov

Lactonization Routes from Precursor Molecules

An alternative synthetic route involves the cyclization, or lactonization, of a suitable precursor molecule that already contains the required carbon skeleton.

Synthesis from Alpha-Methyl-gamma-hydroxybutyric Acid and Derivatives

This compound can be synthesized from its corresponding hydroxy acid precursor, alpha-methyl-gamma-hydroxybutyric acid. nih.gov The gamma-hydroxy acid exists in equilibrium with its cyclic lactone form. science.gov The formation of the lactone is favored under acidic conditions or through processes that remove water, effectively driving the equilibrium towards the cyclized product. science.govacs.org This intramolecular esterification is a common and fundamental method for forming five-membered lactone rings.

Enantioselective Synthesis of Chiral this compound

Producing specific stereoisomers (enantiomers) of this compound is critical for applications in pharmaceuticals and other specialized fields. Enantioselective synthesis aims to create a single enantiomer in high purity.

Biocatalytic and Enzymatic Approaches (e.g., Lipase-Mediated Transformations)

Biocatalysis, particularly using enzymes like lipases, offers a powerful method for the enantioselective synthesis of chiral compounds. acs.orgnih.gov The primary technique employed is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. jocpr.com

In the context of alpha-substituted lactones, lipases can catalyze the enantioselective hydrolysis of a racemic ester or the acylation of a racemic alcohol. jocpr.commdpi.com For example, a racemic mixture of an alpha-methylated lactone precursor could be subjected to lipase-catalyzed hydrolysis. The enzyme would preferentially hydrolyze one enantiomer, leaving the other unreacted and in high enantiomeric purity. jocpr.commdpi.com Lipases such as those from Candida rugosa and Burkholderia cepacia have demonstrated high enantioselectivity in resolving chiral alcohols and esters, which are key intermediates in these synthetic pathways. jocpr.commdpi.commdpi.com

Table 2: Examples of Lipases Used in Enantioselective Resolutions
Lipase SourceReaction TypeSubstrate TypeEnantioselectivity (E-value)Reference
Burkholderia cepacia (BCL)Hydrolysisβ-substituted-γ-acetyloxymethyl-γ-butyrolactones38-145 jocpr.com
Candida rugosaHydrolysis1-Butyryloxy-1-carboxymethylphosphonates>98% ee mdpi.com
Pseudomonas cepacia (Lipase PS)Hydrolysis(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate96:4 e.r. mdpi.com

Note: E-value (enantiomeric ratio) and ee% (enantiomeric excess) are measures of the selectivity of the enzymatic reaction.

Asymmetric Catalysis and Chiral Auxiliary Strategies

The creation of the chiral center at the α-position of γ-butyrolactones with high enantiopurity has been a formidable challenge. To address this, researchers have developed elegant strategies involving both asymmetric catalysis and the use of chiral auxiliaries.

One notable approach utilizes a chiral auxiliary derived from isosorbide, an accessible and inexpensive starting material. In this method, optically active α,γ-substituted γ-butyrolactones are synthesized with high enantiomeric purity. The key step involves the samarium(II) iodide (SmI2)-induced reductive coupling of a chiral methacrylate (B99206) with ketones. The presence of (-)-sultam as a proton source is also critical to the success of the reaction. This strategy has demonstrated the ability to produce trans-substituted lactones with enantiomeric excesses (ee) of up to >99%. nih.gov

Another effective strategy employs a carbohydrate-derived amide that serves a dual role as both a chiral auxiliary and a proton source. This innovative approach simplifies the reaction and enhances stereocontrol. The chiral auxiliary, attached to the methacrylate precursor, also functions as the protonating agent during the reductive coupling with ketones, leading to excellent asymmetric induction through dual stereoselective control. nih.gov

A summary of representative chiral auxiliary-based syntheses of α,γ-disubstituted-γ-butyrolactones is presented below:

Chiral AuxiliarySubstratesReagentsKey FeaturesEnantiomeric Excess (ee)Reference
Isosorbide-derivedChiral methacrylate, KetonesSmI₂, (-)-SultamInexpensive auxiliary, high diastereoselectivity for trans isomerUp to >99% for trans nih.gov
Carbohydrate-derived amideChiral methacrylate, KetonesSmI₂Auxiliary acts as both chiral director and proton sourceExcellent asymmetric induction nih.gov

While these methods have proven effective, the field of asymmetric catalysis continues to evolve, with ongoing research into new catalytic systems that can provide these valuable chiral building blocks with even greater efficiency and selectivity.

Synthetic Pathways to Derivatized this compound Analogues

The synthesis of derivatized α-methyl-γ-butyrolactone analogues is of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. By modifying the core lactone structure, chemists can fine-tune the biological and pharmacological properties of the molecule.

One area of focus has been the synthesis of α-methylene-γ-butyrolactone derivatives, which are closely related to α-methyl-γ-butyrolactones and often exhibit potent biological activity. For instance, a series of new ester and ether derivatives of γ-monosubstituted α-methylene-γ-butyrolactone have been synthesized and evaluated for their fungicidal activity. nih.gov These syntheses often involve the reaction of a suitable α-methylene-γ-butyrolactone precursor with various electrophiles, such as brominated alkanes, to introduce new functional groups. nih.gov The synthetic routes are designed to be efficient and allow for the creation of a library of analogues for biological screening. nih.gov

A general scheme for the synthesis of such derivatives is outlined below:

PrecursorReagentsDerivative TypePurposeReference
γ-monosubstituted α-methylene-γ-butyrolactoneBrominated alkanesEther derivativesInvestigation of fungicidal activity nih.gov
γ-monosubstituted α-methylene-γ-butyrolactoneVarious electrophilesEster derivativesInvestigation of fungicidal activity nih.gov

Furthermore, the stereospecific synthesis of the enantiomers of γ-methyl-α-methylene-γ-butyrolactone has been achieved starting from (R)- and (S)-glutamic acid. nih.gov This allows for the investigation of the stereochemical requirements for biological activity.

While many reported syntheses focus on the α-methylene analogues, the methodologies can often be adapted for the synthesis of derivatized α-methyl-γ-butyrolactones. The key is the introduction of diverse substituents at various positions of the lactone ring to explore the chemical space and identify compounds with optimized properties. The development of robust synthetic pathways to these analogues remains an active area of research, driven by the potential to discover new and effective therapeutic agents. nih.gov

Reactivity and Mechanistic Organic Chemistry of Alpha Methyl Gamma Butyrolactone

Ring-Opening Reactions and Functional Group Interconversions

The five-membered γ-butyrolactone ring is generally stable and less prone to ring-opening polymerization compared to more strained lactones like β-propiolactone. icm.edu.pl However, it can undergo ring-opening reactions under specific conditions, often driven by nucleophilic attack or through oxidation and reduction processes.

The carbonyl carbon of the lactone is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening via cleavage of the acyl-oxygen bond. For instance, basic hydrolysis of γ-butyrolactone, a related compound, proceeds at a rate comparable to that of ε-caprolactone, indicating that while polymerization is thermodynamically unfavorable, the ring is still susceptible to nucleophilic attack. icm.edu.pl In the case of β-butyrolactone, strong nucleophiles like sodium and potassium alkoxides in aprotic solvents react via nucleophilic substitution at the carbonyl carbon, leading to acyl-oxygen bond scission. nih.gov This results in the formation of an unstable β-hydroxyester alkoxide that can further transform. nih.gov

A study on the synthesis of α-methyl-γ-butyrolactone itself from γ-butyrolactone using potassium carbonate and dimethyl carbonate at high temperatures revealed the formation of intermediates and byproducts resulting from nucleophilic attack and subsequent reactions. researchgate.net These included methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, indicating that the lactone can react with nucleophiles without necessarily leading to complete ring-opening under all conditions. researchgate.net

The lactone ring can be affected by oxidation and reduction reactions. The autoxidation of γ-butyrolactone, for example, leads to the formation of succinic acid, demonstrating that the ring can be opened through an oxidative process. researchgate.net In a study on the selective oxidation of tetrahydrofuran (B95107) to γ-butyrolactone, it was noted that over-oxidation could lead to the formation of gamma-hydroxybutyric acid (GHBA) and gamma-hydroxybutaldehyde (GHBAl), indicating further reactions of the lactone ring under oxidative conditions. mdpi.com

Conversely, reduction of the lactone can also lead to ring-opened products. While specific studies on the reduction of α-methyl-γ-butyrolactone are not detailed in the provided results, the general chemistry of lactones suggests that they can be reduced by strong reducing agents like lithium aluminum hydride to yield diols.

Alkylating Properties and Electrophilic Character

The electrophilic nature of the carbonyl carbon in α-methyl-γ-butyrolactone allows it to act as an alkylating agent under certain conditions. The compound itself can be synthesized via selective monomethylation of γ-butyrolactone, highlighting the reactivity of the alpha-position to electrophilic substitution under basic conditions. researchgate.net

Furthermore, derivatives of γ-butyrolactone have been studied for their electrophilic reactivity. For instance, a series of α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones were shown to react with n-butylamine, a model nucleophile, through a two-stage elimination-Michael addition sequence. nih.gov This process involves the formation of an α-methylene-γ,γ-dimethyl-γ-butyrolactone intermediate, which then undergoes Michael addition. nih.gov This highlights the enhanced electrophilicity of the α,β-unsaturated system that can be formed from α-substituted γ-butyrolactones. The electrophilic character of such compounds is crucial for their biological activity, as they can react with nucleophilic groups on proteins. nih.gov

Polymerization Behavior of Alpha-Methyl-gamma-Butyrolactone and Its Derivatives

While γ-butyrolactone itself is considered difficult to homopolymerize due to its low ring strain and positive enthalpy of polymerization, its derivatives, particularly those with an exocyclic double bond like α-methylene-γ-butyrolactone (MBL), exhibit significant polymerization activity. icm.edu.pl

The polymerization of MBL and its derivatives has been explored using various techniques, including free radical, anionic, coordination, and ring-opening polymerization (ROP). frontiersin.org

Free Radical Polymerization: The exocyclic double bond in MBL and its derivatives is highly reactive in chain-growth polymerization. frontiersin.org Free radical polymerization of MBL yields atactic poly(α-methylene-γ-butyrolactone) (PMBL) with a high glass transition temperature (Tg) of 195°C. frontiersin.org The propagation kinetics of γ-methyl-α-methylene-γ-butyrolactone (MeMBL) have been studied, showing a higher propagation rate coefficient than its structural analog, methyl methacrylate (B99206) (MMA). acs.org

Anionic and Coordination Polymerization: Anionic polymerization of MBL has been investigated, with studies showing an increase in the isotacticity of the resulting polymer at lower temperatures. frontiersin.org Coordination polymerization using various catalysts has also been explored. frontiersin.org

Ring-Opening Polymerization (ROP): Although homopolymerization of γ-butyrolactone via ROP is thermodynamically challenging, the copolymerization with other more strained lactones can be achieved. icm.edu.pl Recently, organocatalytic chemoselective ROP of MBL has been accomplished using a phosphazene base/urea binary catalyst, leading to the exclusive production of functional unsaturated polyesters. chinesechemsoc.org This demonstrates a method to overcome the competing polymerization of the exocyclic double bond. chinesechemsoc.org

Table 1: Polymerization Techniques for α-Methylene-γ-Butyrolactone (MBL) and its Derivatives

Polymerization TechniqueMonomer(s)Key FindingsReference(s)
Free Radical Polymerizationα-Methylene-γ-butyrolactone (MBL)Produces atactic PMBL with a high Tg of 195°C. frontiersin.org
Free Radical Copolymerizationγ-Methyl-α-methylene-γ-butyrolactone (MeMBL) with other monomersMeMBL has a higher propagation rate coefficient than MMA. acs.org
Anionic Polymerizationα-Methylene-γ-butyrolactone (MBL)Increased isotacticity of PMBL at lower temperatures. frontiersin.org
Ring-Opening Polymerization (ROP)α-Methylene-γ-butyrolactone (MBL)Chemoselective ROP achieved with a phosphazene base/urea binary catalyst to yield unsaturated polyesters. chinesechemsoc.org
Ring-Opening Copolymerizationγ-Butyrolactone (γ-BL) with other lactones (e.g., ε-caprolactone)Copolymerization is possible, enhancing biodegradability and flexibility of the resulting polyesters. icm.edu.pl

The structure of the polymer derived from α-methyl-γ-butyrolactone and its derivatives significantly influences its properties.

Thermal Properties: Polymers containing the pendant lactone ring, such as poly(α-methylene-γ-butyrolactone) (PMBL), are characterized by high glass transition temperatures (Tg). PMBL has a Tg of 195°C, and poly(γ-methyl-α-methylene-γ-butyrolactone) (PγMMBL) has a Tg ranging from 210 to 220°C. frontiersin.org These high Tg values contribute to the excellent thermal stability of these polymers. frontiersin.org

Solubility: The solubility of these polymers is dependent on their structure and tacticity. Atactic PMBL has poor solubility in common organic solvents but is soluble in DMF and DMSO. frontiersin.org In contrast, racemic poly(γ-MMBL) is soluble in a wider range of common solvents like acetone, acetonitrile, chloroform, DMSO, and DMF. frontiersin.org However, polymers derived from chiral γ-MMBL are poorly soluble due to the formation of highly isotactic polymer chains. frontiersin.org

Mechanical Properties: The incorporation of MBL segments into block copolymers can create thermoplastic elastomers with high-temperature applications. For instance, a PMBL-b-PHMA-b-PMBL terblock copolymer, where PHMA is poly(hexyl methacrylate), acts as a thermoplastic elastomer. rsc.org The rigid PMBL blocks provide thermal stability, while the soft PHMA block imparts elastomeric properties. rsc.org

Table 2: Properties of Polymers Derived from α-Methylene-γ-Butyrolactone (MBL) Derivatives

PolymerGlass Transition Temperature (Tg)SolubilityKey Structural FeatureReference(s)
Poly(α-methylene-γ-butyrolactone) (PMBL)195°CPoor in common organic solvents; soluble in DMF, DMSOAtactic, amorphous frontiersin.org
Poly(γ-methyl-α-methylene-γ-butyrolactone) (PγMMBL) (racemic)210-220°CGood in acetone, acetonitrile, chloroform, DMSO, DMFAtactic frontiersin.org
Poly(γ-methyl-α-methylene-γ-butyrolactone) (PγMMBL) (chiral)Not specifiedPoor in common organic solventsHighly isotactic frontiersin.org

Biological Activities and Biochemical Interactions of Alpha Methyl Gamma Butyrolactone

Mechanisms of Cellular Proliferation Regulation

The regulation of cellular proliferation by α-methylene-γ-butyrolactone derivatives is a key area of their biological activity, primarily linked to their anticancer properties. These compounds can inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and prevent the formation of cancer cell colonies. nih.gov A central mechanism for this activity is the ability of the α-methylene-γ-butyrolactone moiety to act as a Michael acceptor. This allows the compound to form covalent bonds with specific amino acid residues, particularly cysteine, on cellular proteins. umn.edu

A primary target of this action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for cell growth, survival, and inflammatory responses. umn.edu In many cancers, this pathway is persistently active. umn.edu Certain α-methylene-γ-butyrolactone derivatives have been shown to inhibit the NF-κB pathway by covalently modifying key proteins such as the IκB kinase β (IKKβ) and the transcription factor RELA. nih.govumn.edu This modification prevents the degradation of IκBα, an inhibitor protein, which in turn blocks the movement of RELA into the nucleus. nih.govumn.edu When RELA is kept out of the nucleus, it cannot activate the genes responsible for promoting cell proliferation and survival, leading to an anti-proliferative effect. umn.edu Studies have shown that treatment with these lactone derivatives leads to robust inhibition of cancer cell growth and the cleavage of PARP, a protein marker for apoptosis. nih.gov

Chemopreventive Actions and Associated Biochemical Pathways

The chemopreventive properties of alpha-methyl-gamma-butyrolactone derivatives are intrinsically linked to their ability to modulate biochemical pathways that, when dysregulated, contribute to cancer development.

The action of α-methylene-γ-butyrolactone derivatives on the NF-κB pathway directly impacts the levels of key regulatory proteins that can be considered tumor suppressors. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα. nih.govumn.edu IκBα's primary role is to sequester the NF-κB protein complex in the cytoplasm, thereby keeping it inactive. umn.edu By stabilizing IκBα levels, the lactone derivatives effectively enhance the function of this natural inhibitor, suppressing the pro-proliferative and pro-inflammatory signals that are driven by NF-κB. nih.govumn.edu This modulation is a critical component of their chemopreventive and anticancer effects.

While direct inhibition of fatty acid synthase (FAS) by this compound itself is not prominently documented in the researched literature, derivatives containing the α,β-unsaturated γ-lactone core exhibit significant anti-inflammatory effects through other pathways. For instance, the derivative KME-4 has demonstrated potent anti-inflammatory activity by dually inhibiting both prostaglandin (B15479496) synthetase and 5-lipoxygenase. nih.gov These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators. The ability of KME-4 to inhibit both enzymes distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952). nih.gov

Inhibition of FAS is a recognized strategy in cancer therapy, as many cancer cells overexpress this enzyme to support rapid proliferation. Although a direct link for this compound is not established from the available data, the general anti-inflammatory and cytostatic activities of the lactone family are well-documented and contribute to their chemopreventive profile. nih.govnih.gov

Table 1: Comparative Anti-inflammatory Activity of KME-4

CompoundActivity in Carrageenin-induced Paw Edema (Rats)Activity in Granuloma Formation (Rats)
KME-4 More active than naproxen and ibuprofen; less active than indomethacin.Equipotent to naproxen; more active than ibuprofen; less active than indomethacin.
Indomethacin More active than KME-4.More active than KME-4.
Naproxen Less active than KME-4.Equipotent to KME-4.
Ibuprofen Less active than KME-4.Less active than KME-4.

This table is based on findings from reference nih.gov.

Specific Enzymatic Interactions and Thiol-Mediated Alkylation (e.g., Phosphofructokinase)

The electrophilic nature of the α-methylene group in the lactone ring facilitates covalent bonding with nucleophilic residues, most notably the thiol groups of cysteine residues on enzymes and other proteins. umn.edu This thiol-mediated alkylation is a key mechanism of action. As discussed, this has been demonstrated with the NF-κB pathway proteins IKKβ and RELA, where covalent modification of cysteine residues (Cys-179 in IKKβ and Cys-38 in RELA) leads to inhibition of the entire pathway. umn.edu

While direct alkylation of the enzyme phosphofructokinase by this compound is not detailed in the provided sources, an indirect regulatory link has been observed. In studies of the γ-butyrolactone (GBL) regulatory system in Streptomyces chattanoogensis, a mutant strain unable to produce GBLs showed significant downregulation of numerous metabolic enzymes. Among the downregulated proteins was 6-phosphofructokinase, a key enzyme in glycolysis. This suggests that the GBL signaling system, of which this compound is a structural relative, is involved in regulating the expression of central metabolic enzymes, including phosphofructokinase.

Furthermore, other studies on sesquiterpene lactones containing this moiety have investigated their inhibitory activity on protein farnesyltransferase (PFTase), an enzyme involved in post-translational modification of proteins like Ras, which is implicated in cancer.

Stereochemical Influence on Biological Activity and Enzymatic Differentiation

The stereochemistry of this compound derivatives can have a significant influence on their biological activity. The spatial arrangement of substituents on the lactone ring can affect how the molecule fits into the active site of an enzyme or receptor, influencing its potency and specificity.

A study specifically investigating the enantiomers of gamma-methyl-alpha-methylene-gamma-butyrolactone found differences in their ability to induce allergic contact dermatitis in guinea pigs. nih.gov When animals were sensitized to the (-) enantiomer, they reacted only weakly to the (+) enantiomer. nih.gov This suggests a degree of stereospecificity in the biological recognition of the molecule. nih.gov In contrast, animals sensitized to the (+) enantiomer reacted similarly to both, indicating less stringent stereochemical requirements for that interaction. nih.gov

Furthermore, the presence of the exocyclic double bond in the α-methylene group is critical for biological activity. Research has shown that reducing this double bond, thereby removing its Michael acceptor capability, results in a complete loss of anticancer activity. nih.gov This highlights that the reactivity conferred by this specific structural feature is more critical than the stereochemistry of the methyl group in some contexts.

Comparative Biochemical Profiling with Structurally Related Lactones

Comparing the biochemical profiles of different but structurally related lactones reveals important structure-activity relationships. For instance, synthetic efforts have shown that creating dimers of an isatin-derived α-methylene-γ-butyrolactone can dramatically increase its anticancer potency. nih.gov A dimeric version (SpiD3) was found to be 4 to 35 times more potent at inhibiting cancer cell growth than its monomeric precursor, demonstrating that linking two lactone moieties can enhance biological effect. nih.gov

When compared to common NSAIDs, the α-methylene-γ-butyrolactone derivative KME-4 showed a unique profile as a dual inhibitor of both prostaglandin synthetase and 5-lipoxygenase, whereas drugs like indomethacin, naproxen, and ibuprofen are primarily prostaglandin synthetase inhibitors. nih.gov

The cytotoxicity of α-methylene-γ-butyrolactone derivatives can also be significantly altered by the nature of the substituents attached to the core structure. A study on purine-bearing lactones showed moderate antitumor activity, with the specific substituent on the purine (B94841) ring affecting the potency.

Table 2: In Vitro Cytotoxicity of Synthetic α-Methylene-γ-butyrolactone Compounds

CompoundTarget Cell LineIC50 (µg/mL)
5'-Methyl-5'-[(9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6a)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(6-chloro-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6b)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(6-iodo-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6c)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(6-methyl-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6d)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(9H-adenin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6e)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(6-mercapto-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6f)PM-3A, P-388, K-5621.4 - 4.3
5'-Methyl-5'-[(9H-hypoxanthin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuran (6g)PM-3A, P-388, K-562> 4.3 (Least Active)

This table is based on findings from reference. The source provides a range for the active compounds.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Pharmaceutical Synthesis

The γ-butyrolactone scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. google.com The introduction of a methyl group at the α-position, as in alpha-methyl-gamma-butyrolactone, creates a chiral center, making it a valuable synthon for constructing enantiomerically pure pharmaceuticals. The ability to prepare specific stereoisomers of α-MGL allows for its incorporation into complex molecules where stereochemistry is critical for biological activity. docbrown.info Chiral γ-butyrolactone compounds are considered important pharmaceutical intermediates due to their frequent appearance in active molecules. docbrown.info

While chiral lactones are critical intermediates in the synthesis of modern antiepileptic drugs, it is important to distinguish the specific structures involved. In the synthesis of Brivaracetam, a prominent antiepileptic drug, the key chiral intermediate is (R)-4-propyl-dihydrofuran-2(3H)-one (also known as (R)-4-propyl-γ-butyrolactone), not this compound. acs.orgchinesechemsoc.org

Multiple synthetic routes to Brivaracetam rely on the preparation of this specific 4-propyl substituted lactone. For instance, one pathway involves a 1,4-Grignard addition to furan-2(5H)-one to introduce the propyl group at the 4-position. rsc.org Another approach uses (R)-epichlorohydrin as a chiral starting material, which is converted through several steps into (R)-4-propyldihydrofuran-2(3H)-one. acs.org This intermediate contains the necessary stereocenter and carbon framework that is elaborated to form the final pyrrolidinone ring system of Brivaracetam. acs.orgfrontiersin.org Although this compound itself is not the direct precursor for Brivaracetam, the synthesis highlights the strategic importance of specifically substituted chiral γ-butyrolactones in modern drug development. docbrown.info

Role in Biodegradable Polymer Design and Development

Research into the polymerization of this compound is not extensively documented in readily available literature. However, significant research has been conducted on its structural isomer, α-methylene-γ-butyrolactone (MBL) , and its derivatives, which serve as important bio-based monomers for creating sustainable polymers. frontiersin.orgacs.org These monomers can be derived from renewable resources like itaconic or levulinic acids. frontiersin.org

The polymerization of MBL and its derivatives, such as γ-methyl-α-methylene-γ-butyrolactone (γ-MMBL), typically proceeds through the highly reactive exocyclic double bond in a vinyl-addition polymerization. frontiersin.org The resulting polymers, like poly(α-methylene-γ-butyrolactone) (PMBL), are noted for their high glass transition temperatures (Tg), often exceeding 195°C, and good thermal stability. frontiersin.org These properties make them potential sustainable alternatives to petroleum-based plastics like poly(methyl methacrylate) (PMMA) in applications requiring durability and heat resistance. chinesechemsoc.org

Furthermore, the lactone ring in the polymer backbone presents an opportunity for creating degradable materials. While vinyl-addition polymers are not fully degradable, the development of ring-opening polymerization (ROP) methods for MBL is a key area of research. chinesechemsoc.org Achieving chemoselective ROP over the competing vinyl polymerization can produce functional polyesters that are potentially both degradable and chemically recyclable back to the monomer. chinesechemsoc.orgacs.org

Table 1: Properties of Polymers Derived from MBL Derivatives

Monomer Polymer Name Polymerization Type Glass Transition Temp. (Tg) Key Properties
α-Methylene-γ-butyrolactone (MBL) Poly(α-methylene-γ-butyrolactone) (PMBL) Radical Polymerization 195°C High thermal stability (to ~320°C), solvent resistant. frontiersin.org
γ-Methyl-α-methylene-γ-butyrolactone (γ-MMBL) Poly(γ-methyl-α-methylene-γ-butyrolactone) Radical Polymerization 210-220°C Chirality of monomer influences polymer solubility. frontiersin.org
α-Methylene-γ-butyrolactone (MBL) PMBL-b-PHMA-b-PMBL RAFT Polymerization - Forms thermoplastic elastomers for high-temp applications. rsc.org
α-Methylene-γ-butyrolactone (MBL) Poly(MBL) by ROP Ring-Opening Polymerization - Produces functional unsaturated polyesters; enables chemical recycling. chinesechemsoc.org

Intermediate in Complex Organic Molecule Synthesis (e.g., 2-Methyl-1-tetralone)

This compound serves as a key intermediate in the synthesis of more complex molecules, such as substituted tetralones. A specific application is its use in the preparation of 2-methyl-1-tetralone (B119441) . estranky.skestranky.sk This transformation is accomplished via a Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. uniba.sk

In this synthesis, this compound reacts with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through an initial acylation where the lactone ring is opened, followed by an intramolecular cyclization (alkylation) to form the fused ring system of the tetralone product. This method provides an effective pathway to construct the 2-methyl-1-tetralone framework, which is a valuable scaffold in medicinal chemistry. uniba.sk

Catalytic Roles in Organic Transformations

Based on a review of available scientific literature, there is no evidence to suggest that this compound functions as a catalyst in organic transformations. Its chemical role is consistently that of a reactant or a synthetic intermediate. acs.orguniba.sk For instance, in the Friedel-Crafts reaction to produce 2-methyl-1-tetralone, α-MGL is the substrate that is acted upon by the aluminum chloride catalyst to react with benzene. uniba.sk Similarly, it can be used as a model compound or starting material in various other chemical reactions. acs.org

Analytical and Characterization Methodologies in Alpha Methyl Gamma Butyrolactone Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of α-methyl-γ-butyrolactone. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for providing detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework. In ¹H NMR spectroscopy of α-methyl-γ-butyrolactone, the protons in the molecule resonate at characteristic chemical shifts, and their splitting patterns reveal adjacent proton environments. The methyl group protons typically appear as a doublet, while the methylene (B1212753) and methine protons of the lactone ring exhibit more complex splitting due to their diastereotopic nature and coupling with each other. nih.gov

Table 1: Key Spectroscopic Data for α-Methyl-γ-butyrolactone
TechniqueObservationTypical Value / Characteristic Peak
¹H NMRChemical shifts (δ) and couplingSignals corresponding to methyl, methylene, and methine protons of the lactone ring. nih.gov
¹³C NMRChemical shifts (δ)Resonances for the carbonyl carbon, methine carbon, methylene carbon, and methyl carbon. chemicalbook.com
Infrared (IR) SpectroscopyCarbonyl (C=O) stretch~1770 cm⁻¹ researchgate.net
Mass Spectrometry (GC-MS)Major m/z peaks41, 56 nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Thin-Layer Chromatography, Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating α-methyl-γ-butyrolactone from reaction mixtures, assessing its purity, and determining the enantiomeric composition of chiral samples.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of reactions and for preliminary purity assessment. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the components of the mixture separate based on their polarity. The position of the spot corresponding to α-methyl-γ-butyrolactone can be visualized under UV light or by staining.

Gas Chromatography (GC) is a powerful technique for purity analysis and quantification. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides high-resolution separation and definitive identification. The retention time of α-methyl-γ-butyrolactone depends on the column's stationary phase and the temperature program. Kovats retention indices are used to standardize these retention times. nih.gov GC-MS analysis also provides a mass spectrum that serves as a molecular fingerprint, with characteristic fragmentation patterns used for structural confirmation. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is particularly crucial for the analysis of non-volatile samples and for chiral separations. To determine the enantiomeric excess (e.e.) of α-methyl-γ-butyrolactone, chiral stationary phases (CSPs) are employed. For instance, columns like CHIRALPAK®, which often consist of polysaccharide derivatives coated on a silica support, can resolve the two enantiomers into separate peaks. The relative area of these peaks allows for the precise calculation of the enantiomeric excess. daicelchiral.com

Table 2: Example Chromatographic Parameters for Lactone Analysis
TechniqueParameterDetails
Gas Chromatography (GC)Column TypeStandard non-polar (e.g., DB-5) or polar (e.g., Carbowax) capillary columns. nih.gov
DetectorFlame Ionization (FID) for quantification; Mass Spectrometry (MS) for identification. researchgate.netnih.gov
Chiral HPLCChiral Stationary PhasePolysaccharide-based columns (e.g., CHIRALPAK® IA) are effective for resolving lactone enantiomers. daicelchiral.com
Mobile PhaseTypically normal-phase, such as n-hexane/ethanol mixtures. daicelchiral.com

Advanced Techniques for Mechanistic Pathway Elucidation

Understanding the reaction mechanism for the synthesis of α-methyl-γ-butyrolactone is critical for optimizing reaction conditions and yield. Advanced analytical methods are employed to identify transient species, intermediates, and byproducts, thereby mapping the reaction pathway.

One area of study has been the direct methylation of γ-butyrolactone. Research into its synthesis using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃) has led to the elucidation of the reaction mechanism. researchgate.net In these studies, GC-MS was a key tool for identifying not only the main product but also an important intermediate, methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, and various byproducts. researchgate.net The identification of these compounds provided evidence for a proposed mechanistic pathway involving the in-situ formation of a more potent base, potassium methoxide (B1231860) (MeOK), from the disproportionation of K₂CO₃ in the presence of DMC at high temperatures. researchgate.net

Furthermore, computational chemistry, such as automated reaction path search methods like the Artificial Force Induced Reaction (AFIR) method, can be used to explore potential reaction pathways for the synthesis of γ-butyrolactones. acs.org These theoretical calculations can predict the feasibility of different pathways, such as the 1,2-aryl migration that can occur during certain lactone syntheses, and corroborate experimental findings. acs.org By combining experimental data from techniques like in-situ IR or kinetic studies with these computational models, a comprehensive picture of the reaction mechanism can be developed.

Future Research Trajectories and Academic Prospects for Alpha Methyl Gamma Butyrolactone

Development of Sustainable and Green Synthetic Routes

A primary focus of future research is the shift away from petrochemical origins toward sustainable and green manufacturing processes for alpha-methyl-gamma-butyrolactone and its derivatives. The foundation of this shift lies in the use of biorenewable feedstocks. researchgate.net Compounds such as itaconic acid and levulinic acid, which are readily available from the processing of biomass like corn and rice, serve as cost-effective and sustainable starting points for these lactone monomers. researchgate.netfrontiersin.orgnih.govrsc.org

The development of efficient, high-yield synthetic pathways from these bio-based precursors is a key objective. For instance, an effective route to produce β-methyl-α-methylene-γ-butyrolactone (a related isomer) from itaconic acid has been demonstrated, yielding a high-purity monomer suitable for polymerization without extensive purification. rsc.org Research is also exploring green catalytic processes. A notable example is the use of enzymatic polymerization, where horseradish peroxidase has been successfully employed to catalyze the synthesis of poly(α-methylene-γ-butyrolactone) in an environmentally friendly aqueous medium at room temperature. acs.org This surfactant-free, one-pot method highlights a promising direction for producing bio-based latexes and polymers under ambient conditions. acs.org Furthermore, organocatalysis presents a metal-free alternative for the polymerization of these monomers, offering enhanced control over the chemical process and avoiding residual metal contamination in the final products. chinesechemsoc.org

Future work will likely concentrate on optimizing these bio-based routes for this compound specifically, enhancing catalyst efficiency, and scaling these green processes for industrial viability.

Exploration of Novel Biological Targets and Expanded Therapeutic Potential

The alpha-methylene-gamma-butyrolactone (B1223163) moiety is recognized as a significant pharmacophore present in a variety of natural products with demonstrated biological activity. mdpi.comresearchgate.net This has spurred extensive research into synthesizing and evaluating analogues for a wide range of therapeutic applications, including antifungal, antibacterial, and anticancer treatments. mdpi.comnih.gov

Derivatives of α-methylene-γ-butyrolactone have shown notable fungicidal activity against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on an associated benzene (B151609) ring can enhance this activity. nih.govnih.gov Similarly, synthetic γ-butyrolactones have exhibited potent antibacterial properties. mdpi.com The anticancer potential of these compounds is also an area of intense investigation. Sesquiterpene lactones such as parthenolide, which contain the α-methylene-γ-lactone ring, are known to modulate NF-κB signaling, a key pathway in inflammation and cancer. nih.gov Synthetic dimers of isatin-derived α-methylene-γ-butyrolactones have been identified as potent anticancer agents with low nanomolar potency, acting as covalent modifiers of proteins in the NF-κB pathway. nih.gov Other studies have synthesized and tested various lactone derivatives against human tumor cell lines, revealing a wide range of antiproliferative properties. nih.govnih.gov

Beyond infectious diseases and oncology, research suggests potential applications in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as in developing hypoglycemic agents for type 2 diabetes. mdpi.comnih.gov The proposed mechanism for neuroprotection involves the inhibition of reactive oxygen species (ROS) production and autophagy. mdpi.com The diverse biological activities underscore the promise of the γ-butyrolactone scaffold as a template for future drug discovery and development.

Table 1: Investigated Biological Activities of γ-Butyrolactone Derivatives

Biological ActivityDerivative Class / CompoundKey Research FindingReference
Antifungalα-Methylene-γ-butyrolactone estersShowed significant activity against Colletotrichum lagenarium, with halogenated derivatives being particularly potent. nih.govnih.gov
AnticancerIsatin derived spirocyclic dimersIdentified as a covalent modifier of RELA and IKKβ proteins in the NF-κB pathway, showing low nanomolar potency against cancer cell lines. nih.gov
AnticancerSubstituted α-methylene-γ-butyrolactonesExhibited antiproliferative properties against various human tumor cell lines. nih.gov
Neuroprotection3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO)Protects against cytotoxicity in PC12 cells, suggesting potential for treating Alzheimer's disease. mdpi.com
AntibacterialSynthetic α-amino-γ-lactone ketolideDemonstrated excellent activity against erythromycin-susceptible Streptococcus pyogenes. mdpi.com
HypoglycemicButyrolactone-1 and analoguesInhibits α-glucosidase in vitro, suggesting potential as a therapeutic agent for type 2 diabetes. mdpi.comnih.gov

Innovation in Advanced Polymeric Materials and Biomedical Applications

The polymerization of this compound and its unsaturated derivatives, particularly α-methylene-γ-butyrolactone (MBL), opens pathways to advanced polymers with unique and valuable properties. frontiersin.orgnih.gov These biomass-derived monomers are promising candidates to replace fossil-based monomers like methyl methacrylate (B99206). frontiersin.orgchinesechemsoc.org

Polymers formed from these lactones, such as poly(α-methylene-γ-butyrolactone) (PMBL), are characterized by exceptionally high glass transition temperatures (Tg), often exceeding 195°C, and high thermal stability. frontiersin.orgnih.govrsc.org These properties render the materials with excellent heat, scratch, and solvent resistance. frontiersin.orgnih.gov The high Tg of PMBL makes it a candidate for blending with or replacing polystyrene in thermoplastic elastomers like SBS rubbers, potentially creating new materials suitable for high-temperature applications where conventional elastomers fail. rsc.org

Research has demonstrated the synthesis of novel thermoplastic elastomers by creating block copolymers, such as poly(MBL)-block-poly(hexyl methacrylate)-block-poly(MBL). rsc.org These materials combine the hard, high-Tg PMBL segments with soft, flexible segments to create recyclable elastomers with enhanced thermal stability. rsc.org Furthermore, the lactone ring allows for the creation of other advanced materials. By hydrolyzing the monomer to open the ring, water-soluble monomers can be produced, which can then be used to synthesize superabsorbent hydrogels with tunable characteristics. frontiersin.orgnih.gov The lactone ring can also be opened during polymerization (ring-opening polymerization) to create functional polyesters. frontiersin.orgchinesechemsoc.org These varied polymerization strategies enable the creation of a wide array of materials, from rigid, scratch-resistant coatings and high-performance engineering plastics to soft materials like hydrogels and elastomers, many of which have potential biomedical applications as degradable polymers for drug delivery or tissue engineering scaffolds. frontiersin.orgjosorge.comjuniperpublishers.comnih.gov

Table 2: Properties of Polymers Derived from α-Substituted-γ-Butyrolactones

PolymerMonomerGlass Transition Temp. (Tg)Key Properties & ApplicationsReference
Poly(α-methylene-γ-butyrolactone) (PMBL)α-Methylene-γ-butyrolactone (MBL)~195 °CHigh thermal stability (~320°C), poor solubility in common solvents, potential for high-performance plastics and thermoplastic elastomers. frontiersin.orgnih.govrsc.org
Poly(γ-methyl-α-methylene-γ-butyrolactone) (PγMMBL)γ-Methyl-α-methylene-γ-butyrolactone (γMMBL)210-220 °CGood solubility in common organic solvents (acetone, chloroform, DMF). frontiersin.orgnih.gov
Poly(β-methyl-α-methylene-γ-butyrolactone) (PβMMBL)β-Methyl-α-methylene-γ-butyrolactone (βMMBL)Not ReportedSoluble in DMSO and acetonitrile. frontiersin.orgnih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for accelerating research and development related to this compound. These theoretical approaches provide molecular-level insights that complement experimental work, guiding the design of new molecules and processes.

MD simulations have been extensively used to study the structural and dynamical properties of the parent compound, γ-butyrolactone (GBL), particularly in liquid phases and as a solvent. acs.orgacs.org These studies investigate intermolecular interactions, such as how GBL molecules arrange themselves and interact with dissolved ions (e.g., lithium ions for battery applications) or other solvents like ethanol. acs.orgsci-hub.seresearchgate.net By simulating these interactions, researchers can predict thermophysical properties like density and viscosity and understand the forces that govern the behavior of these liquids, which is crucial for their application in areas like green solvents and electrolytes. researchgate.netresearchgate.netcitedrive.com All-atom MD simulations are also being used to understand the absorption and dynamics of GBL within complex systems like polyelectrolyte brushes, providing detailed information for designing advanced surface coatings. utwente.nl

In the realm of therapeutic development, computational methods like quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of new lactone derivatives. nih.govnih.gov By correlating the chemical structures of a series of compounds with their measured fungicidal or cytotoxic activity, QSAR models can identify key molecular features responsible for their potency. nih.govnih.gov This allows for the rational design of more effective drug candidates before committing to their synthesis and testing, saving significant time and resources. Future research will increasingly integrate these predictive models with experimental validation to streamline the discovery of novel lactones with targeted biological and material properties.

Q & A

Q. What are the primary synthetic routes for alpha-methyl-gamma-butyrolactone, and how do their yields compare?

this compound can be synthesized via two main pathways:

  • Route 1 : Cyclization of 3-buten-1-ol under acidic conditions, yielding the lactone through intramolecular esterification.
  • Route 2 : Catalytic hydrogenation of 2-methylenebutyrolactone, though this method currently achieves a low yield (~4%) . Yield optimization for Route 2 remains an area of active research, with studies exploring catalysts (e.g., palladium or nickel-based systems) and reaction conditions (temperature, pressure).

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 4.35–4.55 ppm (multiplet, lactone ring protons) and δ 1.45–1.60 ppm (methyl group) .
  • ¹³C NMR : Lactone carbonyl signal at ~175 ppm and ring carbons between 60–80 ppm.
    • FT-IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of the lactone) and 1150–1250 cm⁻¹ (C-O-C stretch) .
    • Mass Spectrometry : Molecular ion peak at m/z 100 (C₅H₈O₂) with fragmentation patterns confirming the lactone structure .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Document reaction parameters (temperature, solvent purity, catalyst loading) in detail.
  • Use high-purity starting materials (e.g., ≥99% 3-buten-1-ol) to avoid side reactions.
  • Include internal standards (e.g., tetramethylsilane for NMR) and validate analytical methods with reference spectra .

Advanced Research Questions

Q. What are the mechanistic challenges in the catalytic hydrogenation of 2-methylenebutyrolactone to this compound?

The low yield (~4%) in Route 2 is attributed to:

  • Catalyst Deactivation : Competitive adsorption of byproducts (e.g., water) on catalyst surfaces.
  • Steric Hindrance : The methyl group adjacent to the carbonyl reduces substrate accessibility to the catalyst. Recent studies suggest using bimetallic catalysts (e.g., Pd/Ru) to enhance hydrogenation efficiency .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) can shift proton signals upfield.
  • Tautomerism : Equilibrium between lactone and open-chain forms in protic solvents. Mitigation strategies include:
  • Using deuterated solvents consistently.
  • Conducting variable-temperature NMR to identify dynamic equilibria .

Q. What role does this compound play in natural product biosynthesis?

this compound is a structural motif in sesquiterpene lactones (e.g., artemisinin derivatives). Its biosynthesis in plants involves:

  • Cyclization Enzymes : Terpene synthases that catalyze ring formation.
  • Oxidative Modifications : Cytochrome P450 enzymes introducing functional groups. Synthetic biology approaches are exploring heterologous expression in microbial hosts for scalable production .

Q. How can computational chemistry aid in optimizing this compound synthesis?

  • DFT Calculations : Predict transition states for cyclization reactions, identifying energy barriers.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • Docking Studies : Design enzyme mimics (e.g., artificial metalloenzymes) for asymmetric synthesis .

Methodological Recommendations

  • Synthetic Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including detailed characterization of new compounds and validation with triplicate runs .
  • Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.